molecular formula C13H14N2O6S B7819800 [2-oxo-6-(pyrrolidin-1-ylsulfonyl)-1,3-benzoxazol-3(2H)-yl]acetic acid

[2-oxo-6-(pyrrolidin-1-ylsulfonyl)-1,3-benzoxazol-3(2H)-yl]acetic acid

Cat. No.: B7819800
M. Wt: 326.33 g/mol
InChI Key: DOLKKRZKYHDQQX-UHFFFAOYSA-N
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Description

[2-oxo-6-(pyrrolidin-1-ylsulfonyl)-1,3-benzoxazol-3(2H)-yl]acetic acid is a complex organic compound that features a benzoxazole ring substituted with a pyrrolidinylsulfonyl group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-oxo-6-(pyrrolidin-1-ylsulfonyl)-1,3-benzoxazol-3(2H)-yl]acetic acid typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the benzoxazole core, followed by the introduction of the pyrrolidinylsulfonyl group and the acetic acid moiety. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as automated synthesis and real-time monitoring of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

[2-oxo-6-(pyrrolidin-1-ylsulfonyl)-1,3-benzoxazol-3(2H)-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.

Scientific Research Applications

Chemistry

In chemistry, [2-oxo-6-(pyrrolidin-1-ylsulfonyl)-1,3-benzoxazol-3(2H)-yl]acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features may enable it to interact with specific biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. It may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer effects, depending on its interaction with biological pathways.

Industry

In industrial applications, this compound can be used in the development of new materials with specific properties, such as enhanced stability, reactivity, or functionality. It may also serve as an intermediate in the production of other valuable chemicals.

Mechanism of Action

The mechanism of action of [2-oxo-6-(pyrrolidin-1-ylsulfonyl)-1,3-benzoxazol-3(2H)-yl]acetic acid involves its interaction with molecular targets within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

    [2-oxo-1-pyrrolidinyl]acetic acid: This compound shares the pyrrolidinyl and acetic acid moieties but lacks the benzoxazole ring.

    Indole derivatives: These compounds feature a similar heterocyclic structure and are known for their diverse biological activities.

    Pyrrolidine sulfonamides: These compounds contain the pyrrolidinylsulfonyl group and are studied for their medicinal properties.

Uniqueness

The uniqueness of [2-oxo-6-(pyrrolidin-1-ylsulfonyl)-1,3-benzoxazol-3(2H)-yl]acetic acid lies in its combination of structural features, which confer specific chemical reactivity and biological activity

Properties

IUPAC Name

2-(2-oxo-6-pyrrolidin-1-ylsulfonyl-1,3-benzoxazol-3-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O6S/c16-12(17)8-15-10-4-3-9(7-11(10)21-13(15)18)22(19,20)14-5-1-2-6-14/h3-4,7H,1-2,5-6,8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOLKKRZKYHDQQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC3=C(C=C2)N(C(=O)O3)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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